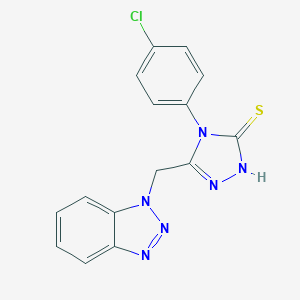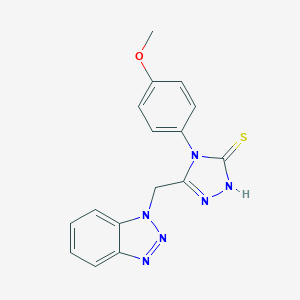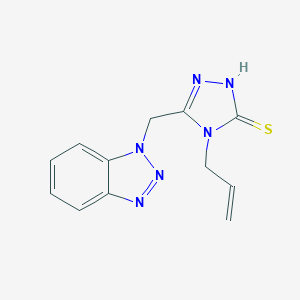![molecular formula C20H16N6O2S B292672 Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292672.png)
Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation, cancer, and microbial infections.
Biochemical and Physiological Effects:
Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate has been found to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. It has also been found to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, it has been found to have anti-microbial properties by inhibiting the growth and replication of certain microorganisms.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate in lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Future Directions
There are several future directions for research on Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to explore its anti-cancer properties and potential use in the treatment of various types of cancer. Additionally, further research could be done on its anti-microbial properties and potential use in the development of new antibiotics. Finally, research could be done to optimize its synthesis method to make it more readily available and cost-effective.
Synthesis Methods
The synthesis of Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate involves a multi-step process. The first step involves the reaction of 2-aminopyridine with 2-chloro-4,6-dimethyl-1,3,5-triazine to form 2-(4,6-dimethyl-1,3,5-triazin-2-yl)pyridin-3-amine. This intermediate is then reacted with potassium thioacetate to form 2-(4,6-dimethyl-1,3,5-triazin-2-yl)pyridin-3-thiol. The final step involves the reaction of 2-(4,6-dimethyl-1,3,5-triazin-2-yl)pyridin-3-thiol with ethyl 3-bromo-2-oxo-2H-chromene-4-carboxylate to form Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate.
Scientific Research Applications
Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a diagnostic tool for certain diseases.
properties
Molecular Formula |
C20H16N6O2S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
ethyl 5-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyltriazolo[1,5-a]quinazoline-3-carboxylate |
InChI |
InChI=1S/C20H16N6O2S/c1-4-28-20(27)16-17-23-18(13-7-5-6-8-15(13)26(17)25-24-16)29-19-14(10-21)11(2)9-12(3)22-19/h5-9H,4H2,1-3H3 |
InChI Key |
IPBBLHFZLMCLSK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=N1)SC4=C(C(=CC(=N4)C)C)C#N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=N1)SC4=C(C(=CC(=N4)C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B292591.png)
![2,4-Bis(benzylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292592.png)
![Ethyl {[2-[(2-ethoxy-2-oxoethyl)sulfanyl]-7-(4-methyl-1-piperazinyl)pyrimido[4,5-d]pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B292594.png)





![4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292605.png)
![2-(Allyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292606.png)
![2-(Benzyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292608.png)
![2-[(4-Chlorobenzyl)oxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292611.png)
![2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292612.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292613.png)